1,4,7,10-Tetraazacyclododecane tetrahydrochloride

Description

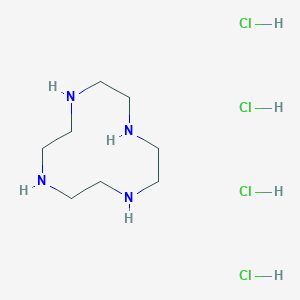

1,4,7,10-Tetraazacyclododecane tetrahydrochloride (CAS: 10045-25-7) is a macrocyclic polyamine compound with a 12-membered ring structure. It serves as a critical precursor for synthesizing ligands used in medical imaging and catalysis. The tetrahydrochloride salt form enhances its stability and solubility, making it suitable for laboratory and industrial applications .

Properties

CAS No. |

10045-25-7 |

|---|---|

Molecular Formula |

C8H21ClN4 |

Molecular Weight |

208.73 g/mol |

IUPAC Name |

1,4,7,10-tetrazacyclododecane;hydrochloride |

InChI |

InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |

InChI Key |

FCBMQXSGMDFCSC-UHFFFAOYSA-N |

SMILES |

C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl |

Canonical SMILES |

C1CNCCNCCNCCN1.Cl |

Other CAS No. |

10045-25-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of triethylenetetramine and glyoxal in aqueous solution, forming a Schiff base intermediate. Acid hydrolysis (typically using hydrochloric acid) facilitates cyclization, yielding the macrocyclic product. Key parameters include:

-

Temperature : 80–100°C

-

Reaction Time : 24–48 hours

-

Acid Concentration : 6 M HCl

Post-synthesis, the product is precipitated by adjusting the pH to >11 with NaOH and purified via recrystallization from ethanol/water mixtures.

Table 1: Representative Yields from Linear Tetramine Cyclization

| Starting Material | Acid Used | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylenetetramine | HCl | 80 | 48 | 66 |

| Butanedione-protected TETA | H₂SO₄ | 100 | 70 | 72 |

Synthesis via Protected Precursors

To enhance reaction efficiency and avoid oligomerization, protected linear tetramines are often employed. For example, perhydro-2a,4a,6a,8a-tetraazacyclopenteno[1,3-f,g]acenaphthylene serves as a key intermediate derived from TETA and glyoxal.

Stepwise Procedure

-

Protection : TETA is reacted with butanedione to form a diketone-protected derivative.

-

Cyclization : The protected intermediate undergoes acid-catalyzed cyclization (e.g., with H₂SO₄ or HCl).

-

Deprotection and Salt Formation : The macrocycle is treated with HCl to yield the tetrahydrochloride salt.

This method achieves higher purity (>98%) by minimizing side products.

Table 2: Comparative Analysis of Precursor-Based Methods

| Precursor | Acid | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Butanedione-protected TETA | H₂SO₄ | 100°C, 48 h | 72 | 98 |

| Glyoxal-TETA adduct | HCl | Reflux, 24 h | 66 | 95 |

Functionalization and Derivative Synthesis

Cyclen tetrahydrochloride serves as a precursor for specialized ligands. Recent studies highlight its role in synthesizing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methyleneethylphosphinic acid) and anthraquinone-pendant derivatives.

Pyridyl-Substituted Derivatives

A 2025 study demonstrated the synthesis of 1,7-tetra(4-pyridyl)-1,4,7,10-tetraazacyclododecane via solid-state mechanochemical reactions:

-

Reactants : Cyclen tetrahydrochloride + 1-(4-pyridyl)pyridinium chloride hydrochloride.

-

Conditions : 170°C under N₂, 3 hours.

Industrial-Scale Production and Purification

For commercial applications, cyclen tetrahydrochloride is synthesized using scalable protocols:

-

Cyclen Tetratosylate Intermediate : Reaction of cyclen with toluenesulfonyl chloride, followed by acid hydrolysis (H₂SO₄, 120°C) and HCl treatment.

-

Crystallization : The product is isolated as a white crystalline solid (melting point: 297–300°C) under inert atmosphere to prevent hygroscopic degradation.

Table 3: Industrial Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tosylation | TsCl, K₂CO₃, CH₃CN, 60°C | 60 |

| Acid Hydrolysis | H₂SO₄, 120°C, 48 h | 66 |

| Salt Formation | HCl, ethanol, 60°C | 85 |

Reaction Optimization and Challenges

Solvent and pH Effects

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:

Substitution Reactions: It can react with different substituents to form derivatives.

Complexation Reactions: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.

Common Reagents and Conditions

Common reagents used in reactions with 1,4,7,10-Tetraazacyclododecane include trifluoromethanesulfonic acid, diethyl oxalate, and various metal salts. Reaction conditions often involve methanolic solutions and moderate temperatures .

Major Products

The major products formed from reactions involving 1,4,7,10-Tetraazacyclododecane include its metal complexes and various substituted derivatives .

Scientific Research Applications

Coordination Chemistry

Overview

Cyclen serves as a versatile ligand that forms stable complexes with various metal ions. This property is crucial in the study of metal-organic frameworks and catalysis.

Applications

- Metal Complexation: Cyclen can coordinate with transition metals such as copper(II), cobalt(II), and nickel(II), facilitating the formation of complexes that are useful in catalysis and material science .

- Synthesis of Chelating Agents: The compound is often used to synthesize chelating agents for medical diagnostics, particularly in MRI applications where it forms stable complexes with gadolinium ions .

Biomedical Applications

Overview

The ability of cyclen to form complexes with metal ions makes it valuable in drug delivery systems and targeted therapies.

Applications

- Drug Delivery Systems: Cyclen derivatives have been explored for their potential to enhance the efficacy of anticancer drugs by improving their solubility and stability .

- Contrast Agents: The compound is utilized as a contrast agent in medical imaging, particularly in MRI, due to its ability to form stable complexes with paramagnetic ions .

Analytical Chemistry

Overview

Cyclen is employed in various analytical methods for detecting and quantifying metal ions.

Applications

- Environmental Monitoring: It provides reliable methods for monitoring pollution levels by detecting metal ions in environmental samples .

- Quantitative Analysis: The compound has been used in the development of sensors that detect specific metal ions, enhancing the accuracy of environmental assessments .

Material Science

Overview

In material science, cyclen contributes to the development of advanced materials with enhanced properties.

Applications

- Sensors and Catalysts: The unique structural properties of cyclen allow it to be incorporated into materials designed for sensing applications or catalytic processes .

- Nanotechnology: Cyclen-based materials are being researched for their application in nanotechnology, particularly in creating nanoscale devices with specific functionalities .

Educational Applications

Overview

Cyclen is frequently used in educational settings to teach concepts related to coordination chemistry.

Applications

- Laboratory Experiments: It serves as a practical example for students studying ligand behavior and coordination complexes, providing hands-on experience in synthetic and analytical chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazacyclododecane tetrahydrochloride involves its ability to form stable complexes with metal ions. This is achieved through the coordination of the nitrogen atoms in the macrocyclic ring with the metal ions, resulting in highly stable and selective complexes . These complexes are utilized in various applications, such as MRI contrast agents and radiopharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs differ in pendant arm composition, ring size, and functional groups, impacting their chelation efficiency, stability, and applications.

Table 1: Comparative Analysis of Cyclen Derivatives and Analogs

Key Differences

Ring Size :

- Cyclen (12-membered) and H4teta (14-membered) exhibit distinct metal ion selectivity. The larger H4teta ring preferentially binds Cu²⁺, while cyclen derivatives like DOTA optimize Gd³⁺ chelation for MRI .

Pendant Arms :

- Acetic acid arms (DOTA, H3do3a) enhance water solubility and metal-binding capacity. Phosphonic/phosphinic acid derivatives (H8dotP) improve stability in acidic conditions and target heavy metals .

Synthetic Complexity :

- Cyclen’s synthesis is streamlined (87% yield), whereas DOTMA requires enantiopure methylation steps, increasing production costs .

Safety Profile :

- Cyclen tetrahydrochloride has low acute toxicity but requires handling precautions due to irritant properties (H315, H319, H335) . In contrast, DOTA-based Gd complexes are inert under physiological conditions, minimizing in vivo toxicity .

Biological Activity

1,4,7,10-Tetraazacyclododecane tetrahydrochloride (often referred to as Cyclen-4HCl) is a macrocyclic compound with significant applications in coordination chemistry and biomedicine. Its molecular formula is and it has a molecular weight of 318.11 g/mol. This compound serves as a versatile ligand for metal ions and is particularly noted for its stability and complexation properties.

This compound functions primarily as a chelating agent. It forms stable complexes with various metal ions, which can enhance the solubility and bioavailability of these metals in biological systems. This property makes it particularly useful in medical imaging and therapeutic applications.

Chelation Therapy

Research indicates that this compound can effectively chelate paramagnetic ions such as gadolinium(III), which is commonly used in magnetic resonance imaging (MRI). A study demonstrated that complexes formed with gadolinium ions exhibited favorable pharmacokinetic properties, leading to enhanced imaging contrast and reduced toxicity compared to free gadolinium ions .

Cellular Uptake Studies

In vitro studies have shown that the compound can facilitate cellular uptake of metal complexes. For instance, a study involving C6 glioma cells revealed that conjugates of this compound with fluorescent labels exhibited significant internalization within the cells over time. This property is crucial for developing targeted drug delivery systems .

Comparative Biological Activity

The biological activity of this compound can be compared with other macrocyclic ligands:

| Ligand | Metal Ion | Stability Constant (log K) | Biological Application |

|---|---|---|---|

| Cyclen | Gd(III) | 12.5 | MRI contrast agent |

| DOTA | Gd(III) | 15.2 | MRI contrast agent |

| EDTA | Ca(II) | 10.0 | Calcium chelation |

The stability constants indicate that while this compound forms stable complexes with metal ions, DOTA exhibits even higher stability for gadolinium complexes.

Synthesis and Purification

The synthesis of 1,4,7,10-tetraazacyclododecane involves several chemical reactions leading to the final tetrahydrochloride form. The production method typically includes the reaction of appropriate precursors under controlled conditions to yield high-purity product suitable for biological applications .

Purification Techniques

Purification methods often involve crystallization and chromatography to isolate the desired compound from byproducts effectively. The purity level of commercially available products is typically ≥98%, ensuring their suitability for sensitive biological applications .

Q & A

Q. How can contradictory data on thermodynamic stability constants be resolved in comparative studies?

- Methodological Answer : Standardize experimental conditions (ionic strength: 0.1 M KCl; temperature: 25°C) and validate methods via reference ligands (e.g., EDTA). Use a combination of potentiometry, spectrophotometry, and relaxometry to cross-verify stability constants () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.